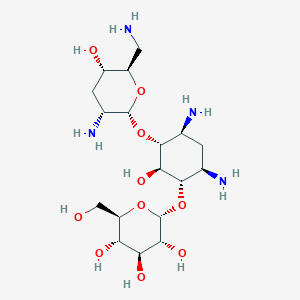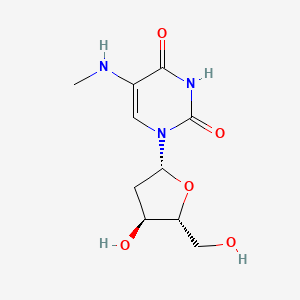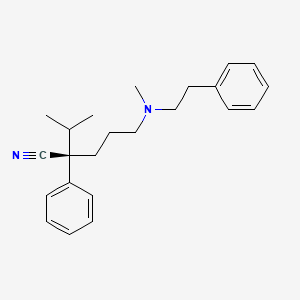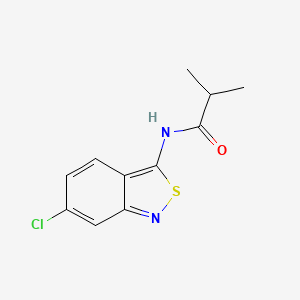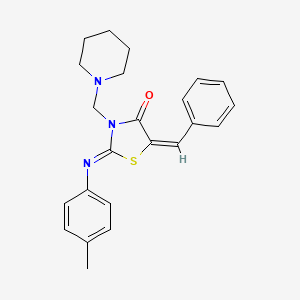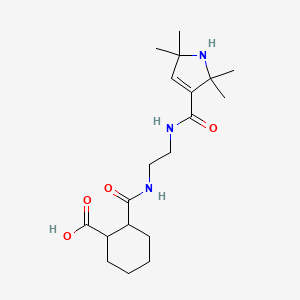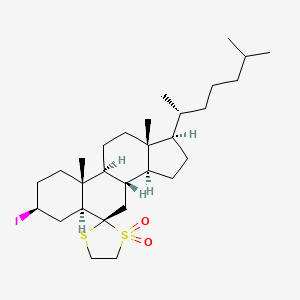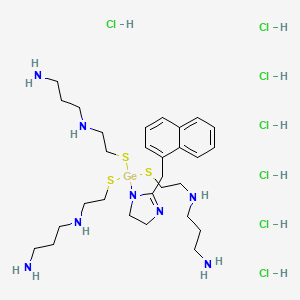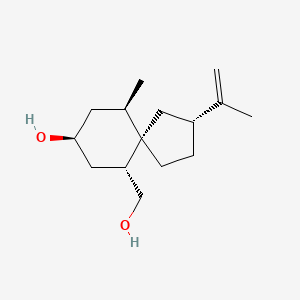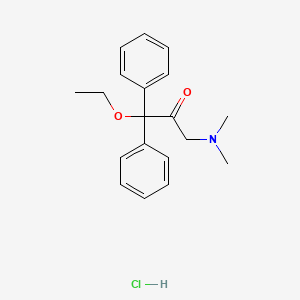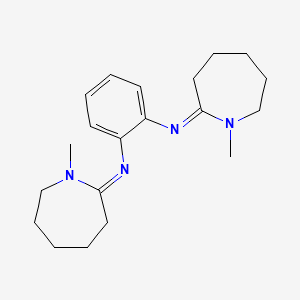
N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine is a complex organic compound with a unique structure that includes two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,2-benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 1,2-benzenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine
- N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-3-benzenediamine
Uniqueness
N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
84859-17-6 |
|---|---|
Molecular Formula |
C20H30N4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-methyl-N-[2-[(1-methylazepan-2-ylidene)amino]phenyl]azepan-2-imine |
InChI |
InChI=1S/C20H30N4/c1-23-15-9-3-5-13-19(23)21-17-11-7-8-12-18(17)22-20-14-6-4-10-16-24(20)2/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3 |
InChI Key |
NZYJYIZAGIVTLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC1=NC2=CC=CC=C2N=C3CCCCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


